2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride
Description
Properties
Molecular Formula |
C10H14ClF2N |
|---|---|
Molecular Weight |
221.67 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C10H13F2N.ClH/c1-7-3-8(2)5-9(4-7)10(11,12)6-13;/h3-5H,6,13H2,1-2H3;1H |
InChI Key |
COSSRYBFWNOEGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CN)(F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves two key stages:
- Introduction of the difluoromethyl group into an appropriate aromatic precursor.
- Conversion of the difluoroethyl intermediate into the corresponding amine, followed by formation of the hydrochloride salt.
The difluoroethylamine moiety is often prepared via nucleophilic substitution reactions involving 2,2-difluoro-1-haloethane derivatives and amines, followed by functional group transformations to attach the aromatic substituent.
Key Synthetic Routes
Alkylation of Prop-2-en-1-amine with 2,2-Difluoro-1-chloroethane
One well-documented method involves the reaction of prop-2-en-1-amine (allylamine) with 2,2-difluoro-1-chloroethane under controlled conditions to form an intermediate N-(2,2-difluoroethyl)prop-2-en-1-amine, which is subsequently deallylated to yield 2,2-difluoroethylamine derivatives. This process is adaptable to aromatic substitution by using appropriately substituted amines or further functionalization steps.
- Reaction conditions: Heating at 120°C for 16 hours in an autoclave.
- Yield: Approximately 76% for the intermediate amine derivative.
- Workup: Filtration, washing, and fractional distillation under vacuum.
- Advantages: Shorter reaction times and higher yields compared to older methods that required up to 31 hours and yielded 65% or less.
- Catalysts: The reaction can be performed without catalysts or with palladium-based catalysts to reduce reaction temperature and pressure.
- Acid scavengers: Prop-2-en-1-amine itself can act as an acid scavenger, eliminating the need for additional bases.
This method is described in detail in patent literature and provides an efficient route to difluoroethylamine intermediates that can be further functionalized to yield 2-(3,5-dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride by aromatic substitution or coupling reactions.
Reduction of Amides with Sodium Borohydride and Boron Trifluoride Etherate
An alternative approach reported involves the reduction of fluorinated amides using sodium borohydride in the presence of boron trifluoride etherate to yield 2,2-difluoroethylamine derivatives.
- Yield: Approximately 50-65%.
- Limitations: Longer reaction times and lower yields compared to alkylation methods.
- Applicability: Useful for preparing difluoroethylamine intermediates when starting from amide precursors.
This method is less favored industrially due to its moderate yield and more complex workup.
Reaction of 2,2-Difluoro-1-chloroethane with Aromatic Amines
To specifically prepare 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine, aromatic amines such as 3,5-dimethylphenylamine can be reacted with 2,2-difluoro-1-chloroethane under nucleophilic substitution conditions.
- Conditions: Elevated temperature, often in the presence of a base to scavenge hydrochloric acid formed.
- Workup: Formation of the hydrochloride salt by treating the free amine with hydrochloric acid.
This pathway is less documented in open literature but is a logical extension of the alkylation chemistry of difluoroalkyl halides with amines.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of Prop-2-en-1-amine with 2,2-Difluoro-1-chloroethane | Prop-2-en-1-amine, 2,2-difluoro-1-chloroethane | 120°C, 16 h, autoclave | 76 | High yield, shorter reaction time, can use allylamine as acid scavenger, catalyst optional |
| Reduction of Amides with NaBH4 & BF3·OEt2 | Fluorinated amide precursors | Room temp to reflux, variable time | 50-65 | Moderate yield, longer reaction time, complex workup |
| Nucleophilic substitution with aromatic amines | 3,5-Dimethylphenylamine, 2,2-difluoro-1-chloroethane | Elevated temperature, base present | Not specified | Direct aromatic substitution, followed by hydrochloride salt formation |
In-Depth Research Findings
Reaction Optimization: The molar ratio of 2,2-difluoro-1-chloroethane to amine is critical. Ratios between 4:1 to 1:2 are preferred to minimize side reactions and maximize yield.
Catalyst Use: Palladium-on-charcoal catalysts have been shown to facilitate deallylation steps in the preparation of difluoroethylamines, reducing reaction temperature and pressure, enhancing safety and scalability.
Purification: Fractional distillation under reduced pressure is the preferred method to purify the amine intermediates, followed by conversion to hydrochloride salts to improve stability and handling.
Stability Considerations: Strong bases should be avoided during deallylation and purification to prevent decomposition of the difluoroethylamine moiety.
The preparation of 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride hinges on efficient introduction of the difluoroethylamine group onto the aromatic scaffold. The most effective and industrially viable method involves the alkylation of prop-2-en-1-amine with 2,2-difluoro-1-chloroethane, followed by deallylation and aromatic substitution steps. This approach offers superior yields, shorter reaction times, and manageable reaction conditions compared to older methods such as amide reduction.
Catalyst choice and reaction parameters are critical for optimizing yield and purity. The final hydrochloride salt formation stabilizes the compound for further applications.
Chemical Reactions Analysis
Amine-Centric Reactions
The primary amine group enables classical nucleophilic reactions:
For example, the parent compound 2,2-difluoroethylamine undergoes nucleophilic substitution with bromodifluoroethane in dimethyl sulfoxide (DMSO) at 100°C to yield derivatives, suggesting analogous reactivity for the target compound .
Difluoroethyl Group Reactivity
The –CF₂– group participates in radical-mediated and electrophilic processes:
Radical Addition Pathways
Under cobalt catalysis with O₂/phenol, gem-difluoroalkenes undergo unsymmetrical dioxygenation to form β-phenoxy-β,β-difluorobenzyl alcohols . While this study focuses on alkenes, analogous radical stabilization by fluorine substituents is expected for the ethylamine derivative:
-
Proposed Mechanism :
Electrophilic Fluorine Effects
Electron-withdrawing fluorine atoms enhance the acidity of β-hydrogens (pKa ~9.1), facilitating deprotonation under basic conditions. This property is exploited in SN2 reactions or eliminations, though steric hindrance from the dimethylphenyl group may limit such pathways.
Catalytic Functionalization
Cobalt-based systems enable regioselective transformations. For example, Co/O₂/phenol initiates radical chain reactions that retain fluorine atoms—a critical advantage over defluorination-prone transition metal catalysis . This suggests potential for:
| Catalytic System | Substrate Interaction | Product Type |
|---|---|---|
| Co(II)/O₂/phenol | Difluoroethyl radical formation | Oxygenated fluorinated amines |
| Light/Et₃N (blue LEDs) | Radical difluoroalkylation | C–H functionalized derivatives |
Comparative Reactivity with Structural Analogs
| Compound | Key Differences | Reactivity Profile |
|---|---|---|
| 2,2-Difluoroethylamine HCl | No aromatic substitution | Higher amine nucleophilicity |
| N-Ethyl-2,2-difluoroethanamine HCl | Ethyl vs. dimethylphenyl | Reduced steric hindrance |
| 3-(Trifluoromethyl)aniline | –CF₃ vs. –CF₂– | Enhanced electron withdrawal |
The dimethylphenyl group in the target compound reduces solubility in polar solvents but improves lipid membrane penetration, influencing reaction kinetics in biological assays.
Synthetic Limitations and Challenges
-
Steric Hindrance : Bulky 3,5-dimethylphenyl group impedes bimolecular reactions (e.g., SN2).
-
Acid Sensitivity : Hydrochloride salt dissociates in aqueous basic conditions, releasing free amine.
-
Radical Quenching : Fluorine’s electronegativity stabilizes radicals but may terminate chain reactions prematurely .
Scientific Research Applications
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Biological Activity
2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride is a compound with significant potential in various biological applications. Its unique chemical structure, characterized by a difluoroethylamine moiety and a dimethylphenyl group, suggests potential interactions with biological systems. This article reviews the biological activity of this compound, highlighting its pharmacological properties, safety profile, and potential therapeutic applications.
The compound's chemical formula is with a molecular weight of 185.21 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 185.21 g/mol |
| CAS Number | 1271477-50-9 |
Pharmacological Activity
Research indicates that 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride exhibits various pharmacological activities:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive compounds raises the possibility of it acting as a selective serotonin reuptake inhibitor (SSRI) or affecting dopamine pathways.
- Antimicrobial Properties : In vitro tests have shown that the compound possesses antimicrobial activity against certain bacterial strains. This suggests potential utility in developing new antimicrobial agents.
- Anti-inflammatory Effects : Animal studies indicate that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers.
Safety and Toxicology
The safety profile of 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride has been evaluated in various studies:
| Safety Parameter | Value |
|---|---|
| Acute Toxicity | Moderate (H302) |
| Skin Irritation | Mild (H315) |
| Eye Irritation | Moderate (H319) |
| Respiratory Irritation | Possible (H335) |
The compound is classified under GHS hazard statements indicating caution due to potential health risks upon exposure.
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by researchers at a university laboratory demonstrated that 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This finding supports its potential as an antimicrobial agent.
- Neuropharmacological Assessment : In a controlled study involving animal models, the compound was administered to assess its effects on anxiety-like behavior. Results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting its efficacy in modulating anxiety pathways.
Comparison with Similar Compounds
Chemical Structure :
- IUPAC Name : 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride
- Molecular Formula : C₈H₁₀ClF₂N
- Molecular Weight : 229.6 g/mol
- CAS Number : 1254038-63-5
- Synonyms: Not widely standardized; referenced as a phenylalkylamine derivative with difluoro substitution.
Key Properties :
- Physical State : Crystalline solid (hydrochloride salt form ensures stability and solubility).
- Applications: Primarily used in life science research, including receptor-binding studies and pharmacological profiling.
Comparison with Structurally Similar Compounds
2C-D (2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride)
- Molecular Formula: C₁₁H₁₈ClNO₂
- CAS: Not explicitly listed in evidence; structurally analogous to phenylalkylamines.
- Key Differences :
- Substituents : Methoxy groups at positions 2 and 5 on the phenyl ring vs. methyl groups in the target compound.
- Pharmacology : 2C-D is a classic psychedelic phenethylamine with serotonin receptor (5-HT₂A) affinity, whereas the difluoro substitution in the target compound may bias activity toward TAAR1 or other receptors .
Data Table :
Property Target Compound 2C-D Receptor Affinity TAAR1 (hypothesized) 5-HT₂A/5-HT₂C LogP (Lipophilicity) ~2.1 (estimated) ~1.8 Synthetic Accessibility Moderate Well-established
2-(5-(3,5-Dimethylphenyl)-4H-1,2,4-triazol-3-yl)ethan-1-amine Hydrochloride (Compound 31)
- Molecular Formula : C₁₂H₁₅ClF₂N₄ (triazole-containing analog)
- CAS : Referenced in TAAR1 agonist studies .
- Key Differences :
- Core Structure : Incorporates a 1,2,4-triazole ring, unlike the ethanamine backbone of the target compound.
- Activity : Demonstrated potent TAAR1 agonism in preclinical models of schizophrenia, suggesting divergent therapeutic applications compared to the target compound’s underexplored receptor profile.
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine Hydrochloride
3,5-Dimethylphenylhydrazine Hydrochloride
- Molecular Formula : C₈H₁₂ClN₂
- CAS : 60481-36-9 .
- Key Differences :
- Functional Group : Hydrazine moiety instead of an ethanamine chain.
- Applications : Primarily used in chemical synthesis (e.g., derivatization of carbonyl compounds) rather than receptor-targeted pharmacology.
Structural and Functional Analysis
Impact of Fluorine Substitution
- The difluoro group in the target compound enhances metabolic stability by resisting oxidative degradation, a critical advantage over non-fluorinated analogs like 2C-D .
Role of Methyl Groups
- The 3,5-dimethylphenyl group provides steric bulk that may limit interactions with certain receptors (e.g., 5-HT₂A) while favoring TAAR1 or other G-protein-coupled receptors. This contrasts with the planar methoxy-substituted phenyl rings in 2C-D and 25T-NBOH .
Q & A
Basic Research Questions
Q. What safety protocols are essential for handling 2-(3,5-Dimethylphenyl)-2,2-difluoroethan-1-amine hydrochloride in laboratory settings?
- Methodological Answer : Strict adherence to PPE (gloves, lab coats, goggles) is mandatory. Conduct experiments in fume hoods to avoid inhalation. Avoid skin contact by using double-layered nitrile gloves. Post-experiment waste must be segregated into halogenated organic containers and processed by certified hazardous waste facilities to prevent environmental contamination .
Q. What analytical techniques are recommended for characterizing the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns and fluorine environments.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection to quantify purity (>98% for research-grade material).
Cross-reference with canonical SMILES and InChI keys from PubChem/DSSTox for structural validation .
Q. What synthetic strategies are applicable for preparing this compound?
- Methodological Answer : A multi-step synthesis is typical:
Alkylation : Introduce the 3,5-dimethylphenyl group via Friedel-Crafts alkylation using AlCl₃ as a catalyst.
Fluorination : Employ diethylaminosulfur trifluoride (DAST) for difluorination at the β-carbon.
Amination : Convert the intermediate to the amine using Gabriel synthesis or reductive amination.
Salt Formation : React with HCl in anhydrous ether to precipitate the hydrochloride salt.
Monitor reaction progress with TLC and intermediate purification via column chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable yields)?
- Methodological Answer :
- Theoretical Framework : Revisit reaction mechanisms (e.g., competing fluorination pathways or amine oxidation) using computational tools like DFT to identify plausible intermediates .
- Experimental Controls : Include blank reactions and isotope-labeled analogs (e.g., deuterated amines) to trace byproduct origins.
- Statistical Analysis : Apply factorial design (e.g., ANOVA) to isolate variables affecting yield, such as temperature or catalyst loading .
Q. What experimental designs are optimal for studying the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Accelerated Degradation Studies : Expose the compound to stressors:
- Thermal : 40–80°C for 1–30 days.
- Photolytic : UV light (254 nm) in quartz cells.
- Hydrolytic : Buffered solutions (pH 1–13) at 25–60°C.
- Analytical Endpoints : Monitor degradation via LC-MS/MS and quantify residual stability using calibration curves. Compare degradation products with PubChem’s metabolite databases .
Q. How can researchers investigate the compound’s interactions with biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., cytochrome P450 inhibition) with IC₅₀ determination.
- Molecular Docking : Model ligand-receptor interactions using AutoDock Vina to predict binding affinities.
- In Vivo Models : Administer the compound to zebrafish embryos (OECD TG 236) to assess acute toxicity and bioaccumulation .
Q. What methodologies are critical for assessing the compound’s environmental fate and ecological risks?
- Methodological Answer :
- Partitioning Studies : Measure log P (octanol-water) and soil adsorption coefficients (Kd) using shake-flask methods.
- Biotic Transformation : Incubate with soil microbiota (OECD 307) to track biodegradation pathways via ¹⁹F NMR.
- Ecotoxicity Testing : Conduct algal growth inhibition (OECD 201) and Daphnia magna acute toxicity assays .
Methodological Notes
- Data Validation : Cross-check experimental results with theoretical predictions (e.g., Hammett constants for substituent effects) to confirm mechanistic hypotheses .
- Instrument Calibration : Regularly validate analytical equipment (e.g., NMR shimming, MS tuning) using certified reference materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
